
2-(Aminomethyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)prop-2-en-1-ol is an organic compound with the molecular formula C₄H₉NO and a molecular weight of 87.12 g/mol . It is a colorless liquid that is classified as an alkanolamine. This compound is known for its utility in various chemical reactions and its role as a precursor to numerous other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Aminomethyl)prop-2-en-1-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-aminoisobutyric acid or its esters . Another method includes the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as combination reactions, hydrolysis, and purification to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(Aminomethyl)prop-2-en-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also serve as a ligand, binding to metal ions and facilitating catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Aminomethyl)prop-2-en-1-ol include:
2-Amino-2-methyl-1-propanol: Another alkanolamine with similar chemical properties.
Aminomethyl propanol: A related compound used in similar applications.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which allows it to participate in a broader range of chemical reactions. Its ability to act as both a nucleophile and a ligand makes it particularly versatile in various scientific and industrial applications .
Properties
IUPAC Name |
2-(aminomethyl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4(2-5)3-6/h6H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFOBWZCLWZTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
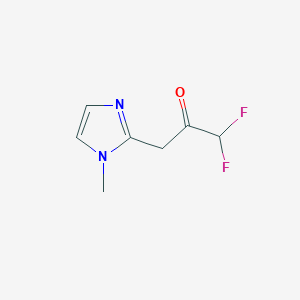
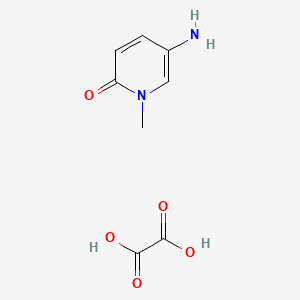

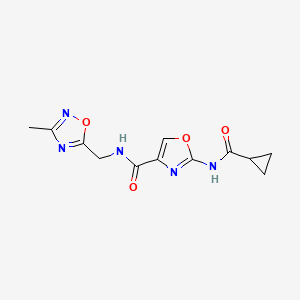
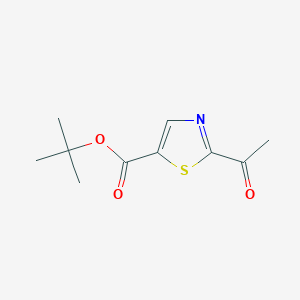
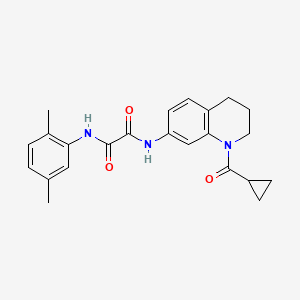
![1-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2736097.png)
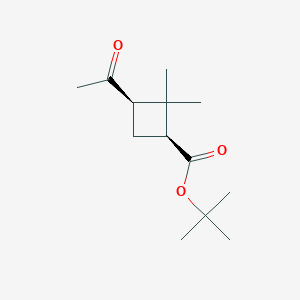
![7-(1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2736099.png)
![methyl 4-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B2736100.png)

![N-Cyclohexyl-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)butanamide](/img/structure/B2736102.png)

![Methyl (E)-4-oxo-4-[3-(3-oxo-1,4-benzoxazin-4-yl)propylamino]but-2-enoate](/img/structure/B2736104.png)
